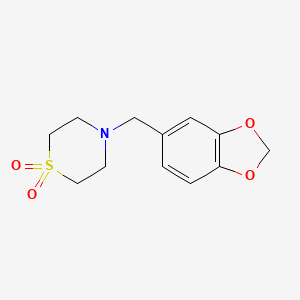

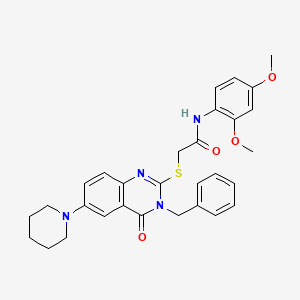

![molecular formula C21H22N4O4 B2503491 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 921574-18-7](/img/structure/B2503491.png)

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, is a complex molecule that may be related to the class of compounds known as acetamides, which have been studied for their potential as ligands for the Peripheral Benzodiazepine Receptor (PBR). These compounds have been shown to have a variety of biological activities, including the modulation of steroid biosynthesis in certain cell types .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the introduction of various substituents to the core structure to investigate their effects on biological activity and receptor affinity. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides has been reported, with a focus on the variability of substituents at the 3-position of the acetamide moiety . Similarly, the preparation of N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides followed a novel synthetic method, suggesting that the synthesis of the compound would also require careful consideration of the substituents and their placement on the pyrimidine moiety .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their interaction with PBR. The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have shown a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which is likely to be an important factor in the binding affinity and selectivity of these compounds .

Chemical Reactions Analysis

While the specific chemical reactions of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide are not detailed in the provided papers, the general reactivity of acetamide derivatives can be inferred. These compounds may undergo reactions typical of amides, such as hydrolysis, and their substituents may participate in various chemical transformations that can affect their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as seen in related compounds, can affect these properties by stabilizing certain conformations. Additionally, the substituents on the pyrimidine moiety can influence the overall polarity and, consequently, the solubility and pharmacokinetic profile of these compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Variability and Properties

Pyridopyrimidinones and pyranopyrimidines, as related structures, exhibit a wide range of chemical properties and biological activities. These compounds are valuable in the development of medicinal and pharmaceutical agents due to their bioavailability and synthetic applicability. For instance, the pyranopyrimidine core is a crucial precursor in pharmaceutical industries, demonstrating broad synthetic applications and significant bioavailability. The investigation into these compounds underscores the importance of hybrid catalysts in synthesizing various derivatives, which further highlights their versatility in drug development and other chemical syntheses (Parmar et al., 2023).

Biological and Electrochemical Activities

Compounds containing pyrido[3,2-d]pyrimidine structures are noted for their spectroscopic properties, structures, magnetic properties, and notably, their biological and electrochemical activities. The literature review reveals a spectrum of activities ranging from antimicrobial to anticancer properties, emphasizing the potential for novel drug development. For example, pyrrolobenzimidazoles, which share a structural motif with the query compound, have been discussed for their design, chemistry, cytotoxicity, and antitumor activity, presenting a promising class of antitumor agents with significant advantages over existing therapies (Skibo, 1998).

Advanced Oxidation Processes

The relevance of advanced oxidation processes (AOPs) in treating compounds, including pyrimidine derivatives, showcases the environmental aspect of their study. These processes are crucial for removing recalcitrance compounds from the environment, demonstrating the environmental impact and the necessity for sustainable chemistry practices (Qutob et al., 2022).

Antimicrobial Activity

The antimicrobial properties of compounds structurally related to pyrido[3,2-d]pyrimidines, such as p-Cymene, illustrate the broad applicability of these compounds in healthcare. This highlights the ongoing need for new substances with antimicrobial properties to address global health challenges, including antimicrobial resistance (Marchese et al., 2017).

Eigenschaften

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c26-18(23-12-16-8-5-11-29-16)14-24-17-9-4-10-22-19(17)20(27)25(21(24)28)13-15-6-2-1-3-7-15/h1-4,6-7,9-10,16H,5,8,11-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQWONHDOYVPNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

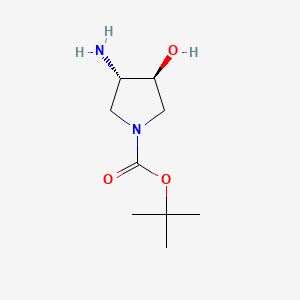

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)

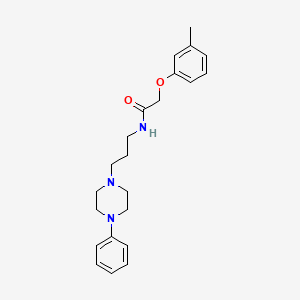

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)

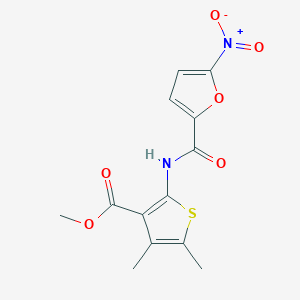

![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)

![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)